![molecular formula C13H17N3O2 B2706971 3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid CAS No. 901864-71-9](/img/structure/B2706971.png)

3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

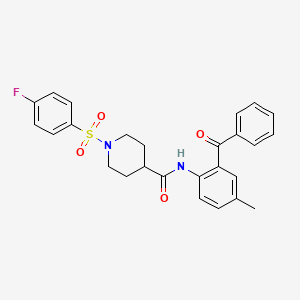

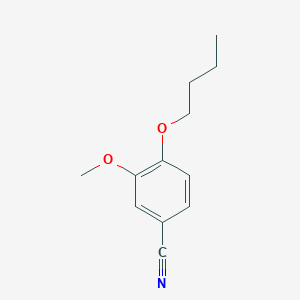

“3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid” is a chemical compound with the molecular formula C13H17N3O2 . It has a molecular weight of 247.3 . The compound is known to inhibit the kinase activity of ZAK .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[3,4-b]pyridine ring attached to a propanoic acid group . The pyrazolo[3,4-b]pyridine ring is tetramethylated . Further analysis would require more specific data or computational modeling.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 247.3 and its IUPAC name is 3-(1,3,4,6-tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds

Research has shown that derivatives of pyrazolo[3,4-b]pyridine, including compounds structurally related to 3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid, are synthesized for their antimicrobial and antimycobacterial activities. For instance, compounds have been designed for their potential use in treating bacterial infections, showcasing the significance of this chemical framework in medicinal chemistry (R.V.Sidhaye et al., 2011).

Advanced Material Development

The compound has been implicated in the creation of novel materials with specific properties. For example, graphene oxide anchored with sulfonic acid, utilizing derivatives of pyrazolo[3,4-b]pyridine, demonstrates significant catalytic activity. This synthesis approach underlines the compound's utility in creating materials that can be reused multiple times without losing their catalytic efficiency, highlighting its relevance in green chemistry and sustainable processes (Mo Zhang et al., 2016).

Molecular Architecture and Coordination Chemistry

In coordination chemistry, 3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid related compounds are utilized in constructing complex molecular architectures. These structures are studied for their magnetic properties and potential applications in molecular electronics. The synthesis of tetranuclear copper(II) and nickel(II) square grids, supported by mu-O and mu-(N-N) bridges derived from pyrazole-based ligands, is a testament to the intricate molecular designs achievable with this chemical scaffold (Somnath Roy et al., 2009).

Catalysis and Chemical Transformations

Derivatives of 3-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid have found applications in catalysis, demonstrating their role in facilitating chemical transformations. For instance, research on magnetically separable catalysts based on this chemical framework has led to efficient methodologies for synthesizing carbonitriles, indicating the potential for developing novel catalytic systems that are both effective and environmentally friendly (Mo Zhang et al., 2016).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-7-10(5-6-11(17)18)8(2)14-13-12(7)9(3)15-16(13)4/h5-6H2,1-4H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFVWZFBIOBMTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC2=C1C(=NN2C)C)C)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2706889.png)

![ethyl 4-({[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2706899.png)

![2-(4-methylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2706905.png)

![2-(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2706910.png)

![[7]Cycloparaphenylene](/img/structure/B2706911.png)